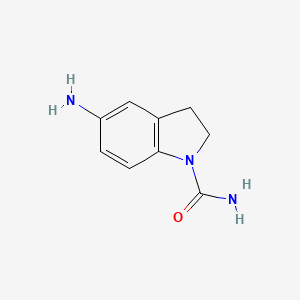

5-amino-2,3-dihydro-1H-indole-1-carboxamide

Overview

Description

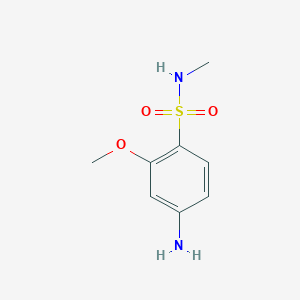

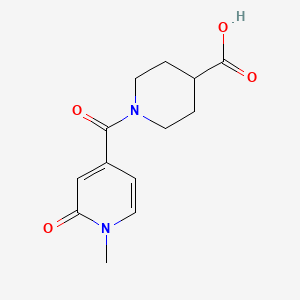

“5-amino-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of indole, a heterocyclic aromatic organic compound that has been widely studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific 3D structure of this compound can be viewed using specialized software .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the literature . Further studies would be needed to fully characterize these properties.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Studies have explored the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural elements include a critical chain length at the C3-position and an electron-withdrawing group at the C5-position. These findings indicate the potential of indole derivatives in modulating CB1 receptor activity, which is relevant for therapeutic applications in neurology and pharmacology (Khurana et al., 2014).

Serotonin Receptor Antagonism

Indazole and benzimidazolone derivatives, related to indole-3-carboxamides, have been synthesized and evaluated for their affinity as antagonists at the 5-HT4 receptor. These compounds show promise for treating conditions related to serotonin dysregulation, highlighting the potential utility of indole derivatives in developing treatments for gastrointestinal and psychiatric disorders (Schaus et al., 1998).

Antioxidant Activity

Novel indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant potential. Some compounds demonstrated significant antioxidant activity, suggesting the utility of indole derivatives in combating oxidative stress and potentially preventing related diseases (Naik et al., 2012).

Anticancer Activity

Indole derivatives of ursolic acid have been designed and synthesized for evaluation as potential anticancer agents. Some compounds exhibited potent activity against human hepatocarcinoma cell lines, indicating the promise of indole derivatives in cancer therapy (Li et al., 2020).

Enzyme Inhibition

Derivatives of indole have been investigated for their ability to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory and allergic disorders. The development of potent inhibitors could lead to new treatments for these conditions, showcasing the role of indole derivatives in the development of anti-inflammatory therapeutics (Karg et al., 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPBNLLSZZKGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)

![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)

![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)

![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)